(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide
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Overview
Description
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide is a complex organic compound that features a cyano group, a methoxyphenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide typically involves multi-step organic reactionsThe final step often involves the formation of the enamide linkage under specific reaction conditions such as the use of palladium catalysts and appropriate solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the indole moiety or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could lead to amines or alcohols .
Scientific Research Applications
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[1-(prop-2-yn-1-yl)-1H-indol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Methoxy-4-(1-propyn-1-yl)benzene
- (2-(4-(prop-1-yn-1-yl)phenyl)ethene-1,1,2-triyl)tribenzene
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(1-prop-2-ynylindol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-3-12-25-15-17(20-6-4-5-7-21(20)25)13-16(14-23)22(26)24-18-8-10-19(27-2)11-9-18/h1,4-11,13,15H,12H2,2H3,(H,24,26)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUIVWYUYTYFRN-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC#C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC#C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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